5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Description
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H8F3N3O and its molecular weight is 219.167. The purity is usually 95%.
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Biological Activity
5-Ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 955965-32-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, and providing a comprehensive overview of its pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is C8H8F3N3O, with a molecular weight of 219.17 g/mol. The compound features a pyrazole ring substituted with trifluoromethyl and ethoxy groups, which are known to enhance biological activity through various mechanisms.
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazole, including those similar to this compound, exhibit significant antifungal properties against various phytopathogenic fungi. For instance, compounds with similar structures have shown inhibition rates exceeding 50% against Gibberella zeae at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin and boscalid .
Compound | Target Fungi | Inhibition (%) at 100 µg/mL | Comparison with Standard Fungicides |
---|---|---|---|
This compound | Gibberella zeae | >50% | Better than carboxin and boscalid |
Similar Derivative | Fusarium oxysporum | Moderate | Comparable to commercial options |
Anti-inflammatory Activity
Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro studies indicate that certain pyrazole derivatives exhibit potent COX-2 inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with target enzymes.
- Molecular Docking Studies : Computational studies have suggested that this compound can form hydrogen bonds with key amino acids in enzyme active sites, enhancing its inhibitory effects on COX enzymes and fungal pathogens .
Case Studies
Several research articles highlight the biological activities of pyrazole derivatives:
- Antifungal Efficacy : A study reported that specific N-substituted pyridinyl derivatives exhibited moderate antifungal activities against multiple fungi, indicating that structural modifications can significantly influence efficacy .
- Anti-inflammatory Properties : Research has shown that certain pyrazole compounds demonstrate significant anti-inflammatory effects in vivo, with selectivity for COX-2 over COX-1, suggesting a favorable safety profile .
Properties
IUPAC Name |
5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-15-7-5(4-12)6(8(9,10)11)13-14(7)2/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJZTOHEVZDNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1C)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.